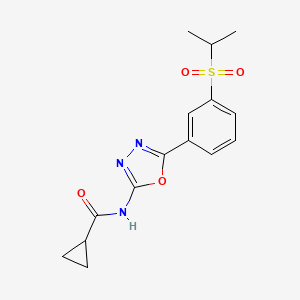
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Isopropylsulfonyl Group: This step involves the sulfonylation of the phenyl ring using isopropylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Cyclopropanecarboxamide Moiety: This can be done by reacting the oxadiazole intermediate with cyclopropanecarboxylic acid or its derivatives under amide-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and organometallic compounds are often employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the isopropylsulfonyl group could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl or oxadiazole rings.
Scientific Research Applications
Chemistry
In chemistry, “N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its pharmacological properties. Its potential therapeutic applications might include the treatment of infections, inflammation, and cancer. Detailed studies on its mechanism of action, toxicity, and efficacy would be necessary to evaluate its medical potential.
Industry
In industry, “this compound” could find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also be used in agrochemicals as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring and the isopropylsulfonyl group could play crucial roles in binding to these targets and exerting biological effects. Detailed studies involving molecular docking, biochemical assays, and cellular experiments would be required to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
- N-(5-(3-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
- N-(5-(3-(propylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
Uniqueness
The uniqueness of “N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” lies in the presence of the isopropylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs with different sulfonyl groups. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-9(2)23(20,21)12-5-3-4-11(8-12)14-17-18-15(22-14)16-13(19)10-6-7-10/h3-5,8-10H,6-7H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZDMFYJILDROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2463528.png)
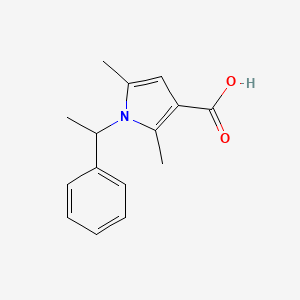
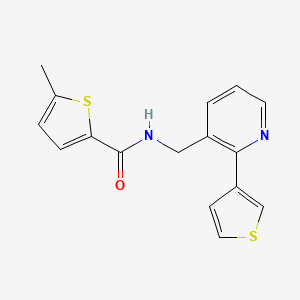
![1-(3-Fluoro-4-methylbenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2463533.png)
![1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B2463534.png)
![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2463537.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide](/img/structure/B2463539.png)
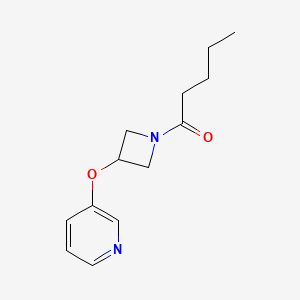
![2-[4-(pyrrolidine-1-sulfonyl)phenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2463544.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2463545.png)
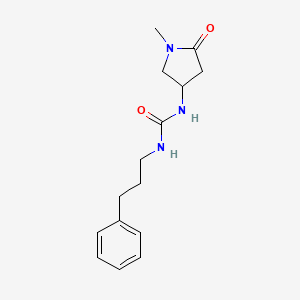
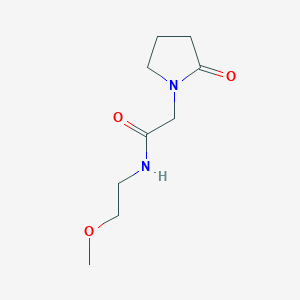
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2463549.png)
![3-(benzenesulfonyl)-N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}propanamide](/img/structure/B2463550.png)
